molecular formula C16H13BrN6O4 B4968663 2-N-(4-bromophenyl)-3-N,3-N-dimethyl-6,7-dinitroquinoxaline-2,3-diamine

2-N-(4-bromophenyl)-3-N,3-N-dimethyl-6,7-dinitroquinoxaline-2,3-diamine

Cat. No.: B4968663
M. Wt: 433.22 g/mol
InChI Key: GPMYNOLGMZOSMD-UHFFFAOYSA-N
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Description

2-N-(4-bromophenyl)-3-N,3-N-dimethyl-6,7-dinitroquinoxaline-2,3-diamine is a complex organic compound with significant potential in various scientific fields

Properties

IUPAC Name

2-N-(4-bromophenyl)-3-N,3-N-dimethyl-6,7-dinitroquinoxaline-2,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN6O4/c1-21(2)16-15(18-10-5-3-9(17)4-6-10)19-11-7-13(22(24)25)14(23(26)27)8-12(11)20-16/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPMYNOLGMZOSMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC2=CC(=C(C=C2N=C1NC3=CC=C(C=C3)Br)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-N-(4-bromophenyl)-3-N,3-N-dimethyl-6,7-dinitroquinoxaline-2,3-diamine typically involves multi-step organic reactions. One common method includes the nitration of a quinoxaline derivative followed by the introduction of bromophenyl and dimethylamine groups under controlled conditions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired substitutions occur efficiently.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-N-(4-bromophenyl)-3-N,3-N-dimethyl-6,7-dinitroquinoxaline-2,3-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or alter its electronic properties.

    Reduction: Reduction reactions can remove nitro groups, converting them to amines or other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas or sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures, inert atmospheres, and specific solvents to optimize reaction efficiency.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives.

Scientific Research Applications

2-N-(4-bromophenyl)-3-N,3-N-dimethyl-6,7-dinitroquinoxaline-2,3-diamine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structural features.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects against various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-N-(4-bromophenyl)-3-N,3-N-dimethyl-6,7-dinitroquinoxaline-2,3-diamine involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can participate in redox reactions, affecting cellular processes. Its bromophenyl and dimethyl groups may enhance its binding affinity to certain proteins or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-N-(4-bromophenyl)-3-N,3-N-dimethyl-6,7-dinitroquinoxaline-2,3-diamine is unique due to its combination of bromophenyl, dimethyl, and dinitro groups on a quinoxaline core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

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